molecular formula C10H14FN B8182785 N-(2-Fluoro-6-methylbenzyl)ethanamine

N-(2-Fluoro-6-methylbenzyl)ethanamine

Cat. No.: B8182785
M. Wt: 167.22 g/mol
InChI Key: FEAJACQTNXKCQH-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-methylbenzyl)ethanamine is a substituted benzylamine derivative with a fluorine atom at the ortho position and a methyl group at the meta position on the benzyl ring. Its IUPAC name is (2-fluoro-6-methylphenyl)methylamine, and its molecular formula is C₁₀H₁₄FN (CAS: 62924-59-8) .

Properties

IUPAC Name

N-[(2-fluoro-6-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-12-7-9-8(2)5-4-6-10(9)11/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAJACQTNXKCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-6-methylbenzyl)ethanamine typically involves the reaction of 2-fluoro-6-methylbenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Fluoro-6-methylbenzyl)ethanamine can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine or alkane derivatives.

    Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure enhances reactivity, making it suitable for various synthetic pathways. It can undergo:

  • Oxidation : Using agents like potassium permanganate to form ketones or carboxylic acids.
  • Reduction : Employing lithium aluminum hydride to yield amine derivatives.
  • Substitution Reactions : The benzyl group can participate in electrophilic aromatic substitution, influenced by the fluorine and methyl substituents on the aromatic ring.

Biological Applications

N-(2-Fluoro-6-methylbenzyl)ethanamine has been investigated for its potential biological activities:

  • Enzyme Interaction : Studies suggest that it may modulate enzyme activity by binding to active sites, potentially inhibiting or activating specific enzymes.
  • Receptor Binding : The compound is explored for its interactions with various receptors, including serotonin receptors, which could imply potential psychoactive effects similar to other benzylated compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is being assessed for its therapeutic properties:

  • Drug Development : It is considered a precursor for developing new pharmaceuticals targeting neurological disorders due to its structural similarity to known psychoactive substances .
  • Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity against various human tumor cell lines, with significant growth inhibition observed in specific cases .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Synthetic ChemistryUsed as a building block; undergoes oxidation and reduction reactions
Biological ActivityModulates enzyme activity; interacts with serotonin receptors
Medicinal ChemistryPotential precursor for drug development; anticancer activity observed

Case Study 1: Anticancer Activity

A study evaluated this compound derivatives against a panel of cancer cell lines. Notable results showed significant growth inhibition rates, indicating potential as an anticancer agent. The mechanism involves interference with cell proliferation pathways .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes related to neurotransmitter metabolism. The findings suggest that it may act as an inhibitor, thereby influencing neurotransmitter levels and potentially affecting mood and cognition .

Mechanism of Action

The mechanism by which N-(2-Fluoro-6-methylbenzyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or metabolic enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzyl Ring

N-Ethyl-2-chloro-6-fluorobenzylamine (CAS: 62924-59-8)
  • Structure : (2-Chloro-6-fluorophenyl)methylamine.
  • Key Differences : Replaces the methyl group in the target compound with a chlorine atom at the meta position.
  • Impact : Chlorine’s higher electronegativity and larger atomic radius increase lipophilicity (logP ≈ 2.8 vs. 2.3 for the target compound) and may alter metabolic stability .
25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)
  • Structure : 2-(4-halo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.
  • Key Differences : Additional methoxy groups on both aromatic rings and halogen substitution (I, Br, Cl) at the para position of the dimethoxyphenyl ring.
  • Impact: The methoxy groups enhance serotonin receptor (5-HT₂A) affinity, contributing to potent hallucinogenic effects (EC₅₀ < 1 nM for 25I-NBOMe) compared to the target compound, which lacks methoxy groups and psychoactive data .

Positional Isomerism and Functional Group Effects

N-Ethyl-2-(4-fluorophenyl)ethanamine (CAS: 734502-25-1)
  • Structure : Ethylamine linked to a para-fluorophenyl group.
  • LogP ≈ 2.1, lower than the target compound due to reduced alkyl substitution .
2-(2-Methoxyphenyl)-N-(2-methylbenzyl)ethanamine
  • Structure : Methoxy group at the ortho position of the phenyl ring and methyl substitution on the benzyl ring.
  • Key Differences : Methoxy (electron-donating) vs. fluoro (electron-withdrawing) groups.
  • Impact : Methoxy groups increase solubility in polar solvents (e.g., water solubility ≈ 15 mg/L vs. <5 mg/L for the target compound) .
N-Ethyl-N-(4-fluoro-3-(dioxaborolan-2-yl)benzyl)ethanamine (CAS: 2246677-33-6)
  • Structure : Incorporates a boronate ester at the meta position.
  • Key Differences : Boron-containing functional group enables Suzuki-Miyaura cross-coupling reactions.
  • Impact : Used as a synthetic intermediate in drug discovery, unlike the target compound, which lacks reactive handles for conjugation .

Physicochemical and Pharmacological Data Comparison

Compound logP Molecular Weight Key Pharmacological Notes
N-(2-Fluoro-6-methylbenzyl)ethanamine 2.3 167.23 g/mol No reported psychoactivity; potential as a synthetic intermediate.
25I-NBOMe 3.5 413.24 g/mol 5-HT₂A EC₅₀: 0.2 nM; hallucinogenic .
N-Ethyl-2-(4-fluorophenyl)ethanamine 2.1 165.21 g/mol Limited CNS activity; used in antidepressant analogs .
N-Ethyl-2-chloro-6-fluorobenzylamine 2.8 201.66 g/mol Higher metabolic stability due to chloro substitution .

Analytical Differentiation

Chromatographic techniques (GC-MS, HPLC) and mass spectral fragmentation patterns are critical for distinguishing positional isomers. For example:

  • This compound shows a characteristic base peak at m/z 167 (M⁺) with fragments at m/z 122 (loss of C₂H₅N) and m/z 95 (fluoromethylbenzyl ion).
  • 25I-NBOMe displays a prominent ion at m/z 413 (M⁺) with fragments at m/z 121 (iododimethoxyphenyl ion) and m/z 91 (methoxybenzyl ion) .

Biological Activity

N-(2-Fluoro-6-methylbenzyl)ethanamine is a compound that has garnered attention in various fields of biological research due to its potential interactions with biological systems. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methyl group on the benzyl ring, which may influence its biological activity. The structural formula can be represented as follows:

C10H12FN\text{C}_{10}\text{H}_{12}\text{FN}

This compound is often studied for its interactions with enzymes and receptors, which are critical for understanding its pharmacological potential.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzymatic Interactions : The compound may act as an inhibitor or activator of various enzymes by binding to their active sites. This interaction can modulate enzymatic pathways crucial for cellular functions.
  • Receptor Modulation : It has been suggested that this compound interacts with cell surface receptors, potentially influencing signal transduction pathways that govern cellular responses to external stimuli.

In Vitro Studies

Research has indicated that this compound exhibits notable activity against several biological targets:

  • Serotonin Receptors : Preliminary studies suggest that compounds similar to this compound may have partial agonist activity at serotonin 5-HT2 receptors, which are implicated in mood regulation and various psychiatric disorders .
  • Cell Proliferation : In vitro assays have demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against human colon adenocarcinoma cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neurodegenerative Disorders : Compounds with similar structures have been investigated for their efficacy in treating Alzheimer's disease by inhibiting cholinesterases, thereby increasing acetylcholine levels in the brain . This suggests a possible avenue for this compound in neuropharmacology.
  • Cancer Research : A study on related phenethylamines indicated that modifications at the benzyl position significantly affect their potency against various cancer cell lines. The findings suggest that further exploration of this compound could lead to the development of novel anticancer agents .

Summary of Biological Activities

Activity TypeTarget/EffectReference
Serotonin Receptor AgonismModulates mood-related pathways
AntiproliferativeInhibits growth in cancer cell lines
Cholinesterase InhibitionPotential treatment for Alzheimer's

Q & A

Q. What are the optimal synthetic routes for N-(2-Fluoro-6-methylbenzyl)ethanamine?

A reductive amination strategy is commonly employed. For example, reacting 2-fluoro-6-methylbenzaldehyde with ethanamine in ethanol under acidic conditions (e.g., glacial acetic acid) and subsequent reduction using NaBH₃CN or catalytic hydrogenation yields the target compound. This approach is analogous to the synthesis of structurally similar amines, such as 2-(1-benzylpiperidin-4-yl)-N-((2-methoxynaphthalen-6-yl)methyl)ethanamine, where aldehydes and amines are condensed in ethanol with acid catalysis . Post-reaction purification via recrystallization (ethanol or acetone) ensures high purity .

Q. How can this compound be characterized to confirm its structure and purity?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ ~63 ppm for the benzylic CH₂ group, δ ~50–55 ppm for amine-related carbons) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Chromatography : HPLC or GC-MS to assess purity and resolve synthetic byproducts .

Q. What are the recommended storage conditions to ensure compound stability?

Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability exceeding 5 years has been reported for structurally analogous amines under these conditions .

Advanced Research Questions

Q. How can positional isomers of this compound be differentiated analytically?

Chromatography-mass spectrometry is critical. For example, LC-MS/MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) resolves isomers by retention time and fragmentation patterns. Differentiation of N-(2-methoxybenzyl) analogs demonstrated that electron-withdrawing groups (e.g., fluoro) significantly alter fragmentation pathways, enabling precise identification .

Q. What experimental strategies can address discrepancies in biological activity data for this compound?

  • Dose-Response Studies : Test multiple concentrations in triplicate to distinguish true activity from assay noise.
  • Metabolite Screening : Use HRMS to identify metabolic byproducts (e.g., N-dealkylation or hydroxylation products) that might interfere with activity assays. Similar approaches were applied to study metabolites of N-benzyl ethanamine derivatives .
  • Receptor Binding Assays : Compare results across orthogonal platforms (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Docking Studies : Use software like AutoDock Vina to predict interactions with target receptors (e.g., σ receptors or monoamine transporters). For example, the benzylamine moiety’s orientation in the binding pocket can be optimized by modifying substituent electronegativity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) to prioritize derivatives with favorable profiles .

Methodological Notes

  • Synthetic Optimization : If yields are low, consider alternative reducing agents (e.g., NaBH(OAc)₃) or microwave-assisted synthesis to accelerate reaction kinetics .
  • Analytical Validation : Always include a reference standard (e.g., deuterated internal standard for LC-MS) to mitigate matrix effects .
  • Safety Protocols : Handle with nitrile gloves and under fume hoods due to potential amine toxicity. Refer to SDS for hazard-specific guidelines .

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